

Validation of "Methyl 1-methylpiperidine-4-carboxylate" structure by spectroscopic methods

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Compound of Interest

Compound Name: *Methyl 1-methylpiperidine-4-carboxylate*

Cat. No.: *B155995*

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Spectroscopic Validation of Methyl 1-methylpiperidine-4-carboxylate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **Methyl 1-methylpiperidine-4-carboxylate**, a key building block in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from structurally similar compounds to predict and validate its chemical structure. By comparing expected spectroscopic signatures with those of closely related alternatives, researchers can confidently identify and characterize **Methyl 1-methylpiperidine-4-carboxylate**.

Structural Comparison of Analyzed Compounds

To effectively validate the structure of **Methyl 1-methylpiperidine-4-carboxylate**, we will compare its expected spectroscopic data with that of three key analogs:

- Methyl piperidine-4-carboxylate hydrochloride: The non-N-methylated precursor.

- 1-Methylpiperidine-4-carboxylic acid: The corresponding carboxylic acid.
- Methyl 1-methylpiperidine-2-carboxylate: A regioisomer with the ester group at the 2-position.

This comparison will highlight the unique spectroscopic features arising from the N-methyl group and the position of the carbomethoxy group on the piperidine ring.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 1-methylpiperidine-4-carboxylate** alongside the experimental data for its structural analogs.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Compound	N-CH ₃ (s)	-OCH ₃ (s)	H4 (m)	H2, H6 (m)	H3, H5 (m)	Solvent	Reference
Methyl 1-methylpiperidine-4-carboxylate (Predicted)	~2.3 ppm	~3.7 ppm	~2.5 ppm	~2.8 ppm	~1.9 ppm	CDCl ₃	-
Methyl piperidine-4-carboxylate hydrochloride	-	3.73 ppm	2.77-2.82 ppm	3.39-3.44 ppm	1.89-2.21 ppm	CD ₃ OD	[1]
1-Methylpiperidine-4-carboxylic acid	-	-	-	-	-	-	-

Table 2: ^{13}C NMR Data (Predicted vs. Experimental)

Compound	C=O	-OCH ₃	N-CH ₃	C4	C2, C6	C3, C5	Reference
Methyl 1-methylpiperidine-4-carboxylate (Predicted)	~175 ppm	~51 ppm	~46 ppm	~41 ppm	~55 ppm	~29 ppm	-
Methyl 1-methylpiperidine-2-carboxylate	-	-	-	-	-	-	[2]

Table 3: IR Spectroscopy Data (Predicted vs. Experimental)

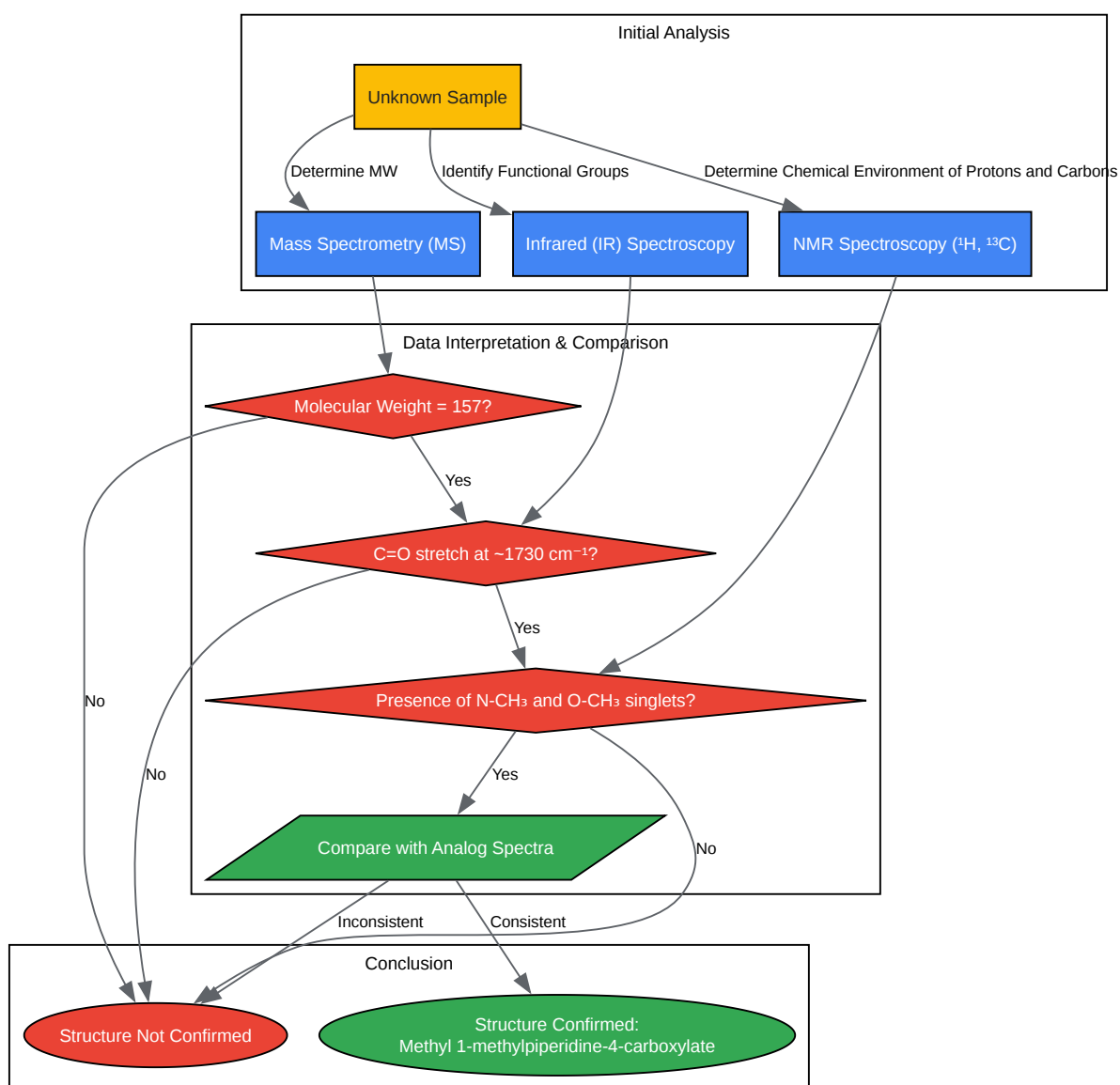
Compound	C=O Stretch	C-O Stretch	C-N Stretch	Reference
Methyl 1-methylpiperidine-4-carboxylate (Predicted)	~1730 cm^{-1}	~1200 cm^{-1}	~1100 cm^{-1}	[3]
1-Methylpiperidine	-	-	-	

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compound	Molecular Ion (M ⁺)	Key Fragments	Ionization Mode	Reference
Methyl 1-methylpiperidine-4-carboxylate (Predicted)	m/z 157	142 (M-CH ₃), 98 (M-COOCH ₃), 58 (C ₃ H ₈ N)	EI	-
Methyl piperidine-4-carboxylate hydrochloride	m/z 144 [M+H-HCl] ⁺	-	ESI	[1]
Methyl 1-methylpiperidine-2-carboxylate	-	-	GC-MS	[2]

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of an unknown compound suspected to be **Methyl 1-methylpiperidine-4-carboxylate**.



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